2-(1-Ethoxypropylidene)malononitrile
Overview
Description
2-(1-Ethoxypropylidene)malononitrile is an organic compound with the molecular formula C8H10N2O It is a derivative of malononitrile, characterized by the presence of an ethoxypropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxypropylidene)malononitrile typically involves the reaction of malononitrile with 1,1,1-triethoxypropane in the presence of acetic anhydride. The reaction is carried out under reflux conditions for approximately 15 hours. After the reaction, the mixture is cooled and poured into water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent use, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxypropylidene)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Cobalt salt and sodium borohydride are commonly used reagents for the reduction of this compound.
Substitution: Various electrophilic reagents can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Scientific Research Applications
2-(1-Ethoxypropylidene)malononitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Ethoxypropylidene)malononitrile involves its reactivity at the methylene group, which can undergo various transformations. The electron-withdrawing nitrile groups enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound, known for its high nitrogen content and reactivity.
Malononitrile Dimer:
Uniqueness
2-(1-Ethoxypropylidene)malononitrile is unique due to the presence of the ethoxypropylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in the synthesis of specialized chemicals and potential pharmaceuticals .
Properties
IUPAC Name |
2-(1-ethoxypropylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOSBIOUZALPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282739 | |
Record name | (1-Ethoxypropylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35260-96-9 | |
Record name | 35260-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Ethoxypropylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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